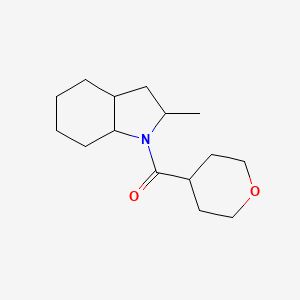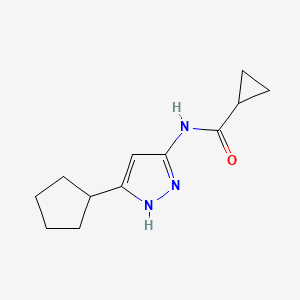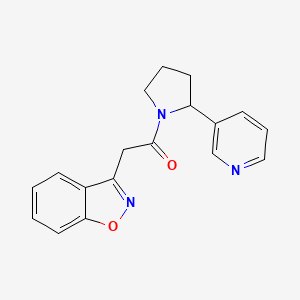
N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide, also known as GNE-7915, is a small molecule inhibitor that has been developed to target the enzyme N-acetylmannosamine kinase (NAMK). This enzyme plays a crucial role in the biosynthesis of sialic acid, a molecule that is involved in a variety of cellular processes, including cell signaling and immune system regulation. Inhibition of NAMK by GNE-7915 has been shown to have potential therapeutic applications in a range of diseases, including cancer and viral infections.
作用機序
N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide inhibits NAMK by binding to the enzyme's active site, preventing it from catalyzing the conversion of N-acetylmannosamine to sialic acid. This leads to a reduction in cellular sialylation, which has downstream effects on a range of cellular processes. In cancer cells, reduced sialylation leads to decreased cell signaling and increased susceptibility to chemotherapy. In viral infections, reduced sialylation leads to decreased viral binding and entry into cells.
Biochemical and Physiological Effects:
In addition to its effects on sialylation, this compound has been shown to have other biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell migration and invasion. In viral infections, this compound has been shown to induce the production of interferons, which are important immune system signaling molecules. This compound has also been shown to modulate immune system function in models of autoimmune diseases.
実験室実験の利点と制限
The advantages of using N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide in lab experiments include its high purity and specificity for NAMK, as well as its well-characterized mechanism of action. This compound has also been shown to be effective in a range of disease models, making it a versatile tool for scientific research. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
将来の方向性
There are several potential future directions for research on N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide. One area of focus could be the development of more potent and selective inhibitors of NAMK, which could have even greater therapeutic potential. Another area of focus could be the development of combination therapies that include this compound, such as combining it with chemotherapy or other targeted therapies. Finally, further research is needed to understand the long-term effects of this compound on cellular processes and immune system function, particularly in the context of chronic diseases.
合成法
The synthesis of N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-6-nitropyridine with aniline to form 6-anilinopyridine-3-amine. This intermediate is then reacted with 4-phenyloxan-4-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide has been extensively studied in preclinical models and has shown promising results in a range of disease models. In cancer, inhibition of NAMK by this compound has been shown to reduce the growth of tumor cells and sensitize them to chemotherapy. In viral infections, this compound has been shown to inhibit the replication of a range of viruses, including influenza and dengue virus. This compound has also been studied in models of autoimmune diseases, where it has been shown to modulate immune system function.
特性
IUPAC Name |
N-(6-anilinopyridin-3-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-22(23(13-15-28-16-14-23)18-7-3-1-4-8-18)26-20-11-12-21(24-17-20)25-19-9-5-2-6-10-19/h1-12,17H,13-16H2,(H,24,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAXNNPHMSPTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Ethoxyethylsulfanyl)-4-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7563239.png)
![1-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B7563257.png)
![(5-Bromothiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B7563272.png)

![1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7563284.png)


![N-[1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7563300.png)

![[1-(3-Methylsulfonylpropyl)pyrrolidin-2-yl]methanol](/img/structure/B7563315.png)
![3-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B7563327.png)
![N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide](/img/structure/B7563329.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7563336.png)
![1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7563343.png)